2-chloro-2-phenylacetyl chloride

Overview

Description

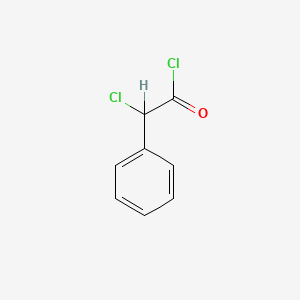

2-Chloro-2-phenylacetyl chloride (CAS 2912-62-1, molecular formula C₈H₆Cl₂O) is a halogenated acyl chloride characterized by a phenyl group and a chlorine atom at the α-carbon position. Its molecular weight is 189.04 g/mol, and it exists as a liquid with a refractive index of 1.544 (lit.) . This compound is widely employed in organic synthesis, particularly for introducing the 2-chloro-2-phenylacetyl moiety into hybrid molecules. For example, it reacts with 7-amino-4-methyl-2H-chromen-2-one to form (±)-R,S-2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide, a hybrid molecule with demonstrated anti-inflammatory activity superior to ibuprofen . The chlorine atom acts as a bioisostere, enhancing metabolic stability and pharmacokinetic properties .

Preparation Methods

Direct Chlorination of Phenylacetic Acid Derivatives

One of the classical approaches involves the chlorination of phenylacetic acid or its derivatives to obtain the corresponding α-chlorinated acyl chloride.

Thionyl Chloride Method with Pyridine Catalyst

This method involves reacting phenylacetic acid with excess thionyl chloride in the presence of a small amount of pyridine. The reaction is typically conducted under reflux conditions, leading to the formation of 2-chloro-2-phenylacetyl chloride with high yields. Pyridine acts as a base to scavenge the hydrogen chloride generated, improving the reaction efficiency and product purity.Trichloroisocyanuric Acid (TCCA) and Phosphorus Trichloride (PCl3) Method

A more recent and efficient method involves the use of TCCA as a chlorinating agent in the presence of PCl3. The reaction is performed by mixing phenylacetic acid with PCl3 at elevated temperatures (around 85 °C), followed by the addition of TCCA. This method achieves nearly quantitative conversion (~100%) and high isolated yields (~83%) of pure this compound after purification.- The process benefits from mild conditions and avoids the use of excess thionyl chloride, making it industrially attractive.

| Method | Reagents | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Thionyl chloride + pyridine | Thionyl chloride, pyridine | Reflux, anhydrous | ~93 | High | Classical, high yield |

| TCCA + PCl3 | TCCA, PCl3 | 85 °C, 1.5 h reaction | 83 | High | Efficient, mild conditions |

Multi-Step Synthesis via Chloromethylation and Cyanidation

A more complex but industrially viable method involves a sequence of reactions starting from substituted aromatic compounds, followed by chloromethylation, cyanidation, hydrolysis, and final acyl chlorination.

-

- Chloromethylation: Aromatic starting material (e.g., p-xylene) is reacted with formaldehyde and hydrochloric acid in the presence of phase transfer or crown ether catalysts to form benzyl chloride derivatives.

- Cyanidation: The benzyl chloride intermediate undergoes nucleophilic substitution with sodium or potassium cyanide to form benzyl acetonitrile derivatives.

- Hydrolysis: The nitrile group is hydrolyzed under acidic conditions to yield the corresponding phenylacetic acid derivative.

- Acyl Chlorination: The acid is then converted to the acyl chloride using thionyl chloride.

-

- High overall yield (>73%) and purity (~99%) of the final product.

- Use of common raw materials and mild reaction conditions.

- The solvent (e.g., p-xylene) serves multiple roles, simplifying the process.

| Step | Reaction Type | Reagents/Catalysts | Conditions | Yield/Notes |

|---|---|---|---|---|

| 1. Chloromethylation | Electrophilic substitution | p-xylene, HCl, formaldehyde, phase transfer catalyst | 50-80 °C, 10 h | Formation of benzyl chloride |

| 2. Cyanidation | Nucleophilic substitution | Sodium or potassium cyanide, catalyst | Alkaline medium | Formation of benzyl acetonitrile |

| 3. Hydrolysis | Acid hydrolysis | Acidic aqueous solution | Heating | Formation of phenylacetic acid |

| 4. Acyl chlorination | Chlorination | Thionyl chloride | 60-70 °C, 10 h | Formation of acyl chloride |

Electrochemical Synthesis of 2-Chloro-2-phenylacetic Acid Precursors

Recent advances include electrochemical methods to prepare α-chloroaryl acetic acid derivatives, which can be converted to acyl chlorides.

Electrochemical α-Chlorination:

- Phenylacetic acid derivatives are subjected to electrochemical chlorination using aluminum anodes and stainless steel cathodes under nitrogen atmosphere.

- Carbon dioxide is bubbled through the reaction mixture to facilitate the process.

- This method offers a green alternative by avoiding harsh chlorinating agents and enabling controlled chlorination.

-

- The resulting 2-chloro-2-phenylacetic acid can be converted to the corresponding acyl chloride by standard chlorination methods (e.g., with thionyl chloride or oxalyl chloride).

| Parameter | Details |

|---|---|

| Electrodes | Aluminum (anode), stainless steel (cathode) |

| Reaction medium | DMA with aryl derivatives, toluene/methanol |

| Current | 20 mA constant current |

| Reaction time | ~48 minutes |

| Yield of acid product | Moderate (~44-54%) |

Summary Table of Preparation Methods

| Preparation Method | Key Reagents | Reaction Conditions | Yield (%) | Purity (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Thionyl chloride + pyridine | Thionyl chloride, pyridine | Reflux, anhydrous | ~93 | High | Simple, high yield | Use of toxic reagents |

| TCCA + PCl3 | Trichloroisocyanuric acid, PCl3 | 85 °C, 1.5 h | 83 | High | Mild conditions, efficient | Requires careful handling of TCCA |

| Multi-step chloromethylation-cyanidation | p-xylene, formaldehyde, NaCN, SOCl2 | 50-80 °C, multiple steps | >73 | ~99 | High purity, industrial scale | Multi-step, longer process |

| Electrochemical α-chlorination | Electrodes, DMA, CO2 | Room temp, 48 min, 20 mA current | 44-54 | Moderate | Green method, controlled reaction | Moderate yield, requires setup |

Research Findings and Notes

- The multi-step chloromethylation-cyanidation route is industrially favored for derivatives like 2,5-dimethyl phenylacetyl chloride due to its high purity and yield despite longer synthesis time.

- The TCCA/PCl3 method offers a cleaner and efficient alternative for direct α-chlorination of phenylacetic acid, with nearly quantitative conversion and good isolated yields.

- Electrochemical methods are emerging as environmentally friendly alternatives but currently have moderate yields and require specialized equipment.

- The classical thionyl chloride method with pyridine remains widely used due to its simplicity and high yields but involves handling corrosive reagents.

Chemical Reactions Analysis

Types of Reactions: 2-chloro-2-phenylacetyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water, it hydrolyzes to form phenylacetic acid and hydrochloric acid.

Reduction: It can be reduced to phenylacetyl chloride using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Amines: Reacts under mild conditions to form amides.

Alcohols: Requires the presence of a base like pyridine to form esters.

Water: Hydrolysis occurs readily at room temperature.

Major Products Formed:

Amides: Formed from reactions with amines.

Esters: Formed from reactions with alcohols.

Phenylacetic Acid: Formed from hydrolysis.

Scientific Research Applications

2-chloro-2-phenylacetyl chloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

Medicine: Serves as an intermediate in the synthesis of drugs, particularly those with anti-inflammatory and analgesic properties.

Industry: Utilized in the production of specialty chemicals and polymers

Mechanism of Action

The mechanism of action of chloro(phenyl)acetyl chloride involves its reactivity with nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of various derivatives. This reactivity is exploited in organic synthesis to introduce the phenylacetyl group into target molecules .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

2-Chloroacetyl Chloride

- Structure : ClCH₂COCl

- Applications: Used in synthesizing quinolone antibiotics, such as ND-1 (7-(4-(2-chloroacetyl)piperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) .

- Key Differences :

2-Azido-2-phenylacetyl Chloride

- Structure : N₃-C(C₆H₅)COCl

- Applications : Primarily used in click chemistry for azide-alkyne cycloadditions.

- Key Differences: The azido group introduces explosive hazards, limiting its utility in large-scale synthesis.

2-Methyl-2-phenylpropanoyl Chloride

- Structure : (CH₃)₂C(C₆H₅)COCl

- Applications : Used in polymer and material science for introducing bulky substituents.

- Key Differences: The methyl groups increase steric bulk, reducing reactivity in nucleophilic acyl substitution compared to this compound . No reported bioactivity, unlike the anti-inflammatory and antibiotic derivatives of this compound .

Quinolone Derivatives Incorporating this compound

The table below compares quinolone antibiotics synthesized using this compound versus simpler acyl chlorides:

Key Findings :

- Derivatives of this compound (CD-2, ND-2) exhibit higher molecular weights and improved yields compared to ND-1, likely due to the stabilizing aromatic interactions .

Comparison with Other Acyl Chlorides :

- Acetyl Chloride (CH₃COCl) : Simpler but lacks functional groups for bioactivity or steric modulation.

- Benzoyl Chloride (C₆H₅COCl) : Aromatic but lacks halogen substituents, limiting metabolic stability .

Biological Activity

2-Chloro-2-phenylacetyl chloride, a compound with the molecular formula , is an acyl chloride that has garnered interest due to its utility in organic synthesis and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

The primary mechanism of action for this compound involves its role as an acylating agent. It interacts with various biomolecules, particularly proteins and enzymes, through acylation reactions. This interaction can lead to the modification of protein structures, thereby influencing their function and activity.

Key Mechanisms:

- Acylation of Amino Groups: The compound reacts with amino groups in proteins, forming amide bonds that can alter protein functionality.

- Formation of OPAc-protected Saccharides: It serves as a protecting group for carbohydrates, facilitating selective deprotection in synthetic processes.

This compound plays a significant role in biochemical reactions, particularly in the synthesis of organic compounds. Its interaction with enzymes can modify key cellular pathways, influencing processes such as cell signaling and gene expression.

Cellular Effects

The compound has demonstrated profound effects on cellular processes:

- Cell Proliferation and Apoptosis: Studies indicate that it can influence cell growth and programmed cell death, highlighting potential therapeutic applications.

- Gene Expression Modulation: By modifying transcription factors, it can lead to changes in gene expression profiles.

Dosage Effects

Research indicates that the biological effects of this compound vary significantly with dosage:

- Low Doses: Beneficial effects such as enhanced protein function and metabolic modulation.

- High Doses: Toxic effects including cellular damage and disruption of physiological processes. A specific dosage range has been identified that optimizes therapeutic outcomes while minimizing toxicity.

Case Studies

-

Occupational Exposure Incident:

A case study reported severe health impacts from exposure to chloroacetic acid derivatives, including neurological damage and respiratory failure. This incident underscores the potential hazards associated with exposure to compounds related to this compound . -

Toxicological Profiles:

Toxicological evaluations have indicated that exposure to similar acyl chlorides can lead to systemic health effects, including respiratory distress and skin irritation. These findings are critical for understanding the safety profile of this compound .

Metabolic Pathways

The compound is involved in various metabolic pathways, particularly those related to aromatic compound metabolism. It interacts with enzymes such as phenylacetyl-CoA ligase, which is crucial for the degradation of aromatic compounds and energy production.

Transport and Distribution

In cellular environments, this compound is transported through various mechanisms:

- Interaction with Transport Proteins: Its uptake into cells can be facilitated by binding proteins that enhance its intracellular concentration.

- Localization Effects: The compound's distribution within cellular compartments can significantly affect its biological activity.

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis protocols for 2-chloro-2-phenylacetyl chloride, and what are the critical parameters affecting yield?

- Methodological Answer : The compound is synthesized via chlorination of phenylacetic acid derivatives using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). A key protocol involves generating reactive ketene intermediates by treating this compound with triethylamine, enabling cycloaddition reactions (e.g., azetidinone formation) . Critical parameters include reaction temperature (typically 0–5°C to control exothermicity), stoichiometric ratios (excess chlorinating agent to ensure complete conversion), and anhydrous conditions to prevent hydrolysis. Post-synthesis purification via fractional distillation under reduced pressure (e.g., 80–90°C at 10 mmHg) is recommended to achieve ≥90% purity .

Q. What spectroscopic techniques are recommended for characterizing this compound, and how are key functional groups identified?

- Methodological Answer :

- ¹H/¹³C NMR : The acyl chloride (-COCl) group appears as a deshielded carbonyl carbon at ~170 ppm in ¹³C NMR. The aromatic protons (C₆H₅) show multiplet signals at 7.3–7.5 ppm in ¹H NMR .

- IR Spectroscopy : Strong absorbance at ~1800 cm⁻¹ (C=O stretch of acyl chloride) and 750 cm⁻¹ (C-Cl stretch) confirm functional groups .

- Mass Spectrometry (MS) : Molecular ion peaks at m/z 189 (M⁺) and fragment ions at m/z 154 (loss of Cl) validate the molecular structure .

Q. What are the primary safety considerations when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant goggles, and fume hoods to avoid skin/eye contact and inhalation of vapors .

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid water contact to prevent hydrolysis releasing HCl gas .

- Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to minimize decomposition. Compatibility tests with storage materials (e.g., glass > PTFE) are critical .

Advanced Research Questions

Q. How does the reactivity of this compound compare to other acyl chlorides in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing chlorine atom at the α-position enhances electrophilicity, making it more reactive than acetyl chloride but less than trichloroacetyl chloride. Kinetic studies show faster aminolysis with primary amines (e.g., benzylamine) due to reduced steric hindrance compared to bulkier acyl chlorides. Solvent polarity (e.g., dichloromethane vs. THF) significantly impacts reaction rates, with polar aprotic solvents accelerating nucleophilic attack .

Q. What strategies are effective in resolving contradictory data regarding the compound's stability under different storage conditions?

- Methodological Answer :

- Accelerated Stability Testing : Conduct stress tests at elevated temperatures (40–60°C) and humidity (75% RH) to identify degradation products (e.g., phenylacetic acid via hydrolysis).

- Analytical Cross-Validation : Use HPLC-MS to quantify residual purity and GC-MS to detect volatile degradation byproducts (e.g., HCl, CO₂) .

- Inert Atmosphere Optimization : Compare decomposition rates under N₂ vs. ambient air to validate the necessity of inert storage .

Q. What mechanistic pathways explain the formation of azetidinones from this compound in cycloaddition reactions?

- Methodological Answer : The reaction proceeds via ketene intermediate generation (using Et₃N to deprotonate the acyl chloride), followed by [2+2] cycloaddition with imines (e.g., dicyclohexylcarbodiimide). Density Functional Theory (DFT) studies suggest a stepwise mechanism: (1) nucleophilic attack by the imine nitrogen on the ketene carbonyl, forming a zwitterionic intermediate, and (2) ring closure to yield the β-lactam (azetidinone) . Solvent effects (e.g., toluene vs. acetonitrile) and temperature (−20°C to 25°C) modulate regioselectivity and enantiomeric excess.

Properties

IUPAC Name |

2-chloro-2-phenylacetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGEAOSXMQZWHIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50951710 | |

| Record name | Chloro(phenyl)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50951710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2912-62-1 | |

| Record name | α-Chlorobenzeneacetyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2912-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloro(phenyl)acetyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002912621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloro(phenyl)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50951710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloro(phenyl)acetyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.934 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORO(PHENYL)ACETYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3P316SLR5B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.